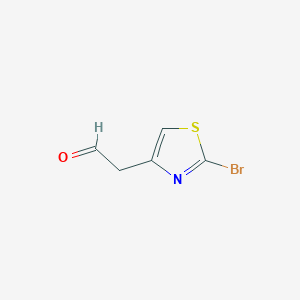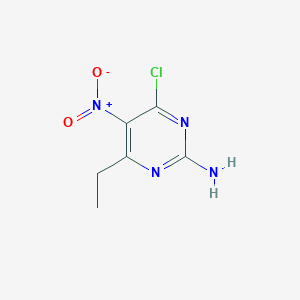
2-(2-Bromothiazol-4-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the second position and an acetaldehyde group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde typically involves the reaction of 2-bromo-1,3-thiazole with acetaldehyde under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: 2-(2-bromo-1,3-thiazol-4-yl)acetic acid.
Reduction: 2-(2-bromo-1,3-thiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-bromo-1,3-thiazol-4-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(2-bromo-1,3-thiazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(2-bromo-1,3-thiazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group
Uniqueness
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde is unique due to the presence of both a bromo group and an aldehyde group on the thiazole ring.
Eigenschaften
Molekularformel |
C5H4BrNOS |
|---|---|
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2 |
InChI-Schlüssel |
HWDGDEIDANDYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)Br)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)

![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)


![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)


![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)


